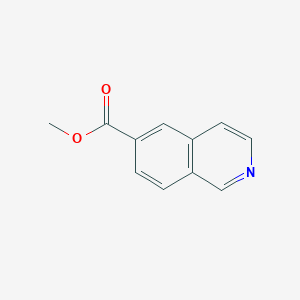

Methyl isoquinoline-6-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl isoquinoline-6-carboxylates can be achieved through various methods, including starting from aromatic 1,2-dialdehydes reacting with protected phosphonoglycine derivatives. This method allows for the preparation of isoquinolines having electron-withdrawing groups on the benzene ring, demonstrating the versatility in modifying the isoquinoline core for different applications (Hiebl et al., 1999).

Molecular Structure Analysis

Isoquinoline derivatives, such as methyl isoquinoline-6-carboxylates, exhibit a rigid molecular structure due to the fused benzene and pyridine rings. This rigidity is crucial for the specific interactions of these molecules with biological targets and their overall stability. X-ray crystallography studies of similar compounds have provided detailed insights into their three-dimensional conformations and how substituents on the isoquinoline core influence their spatial arrangement (Rudenko et al., 2012).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, leveraging the reactivity of the carboxylate group and the aromatic system. For instance, cyclopenta[f]isoquinoline derivatives designed for specific binding to native DNA demonstrate the potential for targeted molecular interactions, highlighting the chemical versatility of the isoquinoline scaffold (Kundu et al., 1975).

Wissenschaftliche Forschungsanwendungen

Biomimetic Approach to Potential Benzodiazepine Receptor Agonists and Antagonists : Methyl isoquinoline-3-carboxylate demonstrated moderate affinity for binding to benzodiazepine receptors, suggesting potential applications in neuropsychopharmacology (Guzman et al., 1984).

Mammalian Alkaloids Conversions of Tetrahydroisoquinoline-1-carboxylic Acids Derived from Dopamine

: This study investigated the methylation of mammalian tetrahydroisoquinoline-1-carboxylic acids derived from dopamine, providing insights into the biosynthesis pathways of isoquinolines and their role in mammalian systems (Brossi, 1991).

Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Mass Spectrometers : This research focused on the behavior of bisubstituted isoquinolines in mass spectrometry, indicating their potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

A New and Efficient Method for the Synthesis of Isoquinoline-3-carboxylate : This study described a method for synthesizing isoquinoline-3-carboxylate compounds, which is significant for chemical synthesis and pharmaceutical applications (Liao et al., 2008).

Design, Synthesis, and Testing of an Isoquinoline-3-Carboxylic-based Novel Anti-tumor Lead : This research involved the synthesis of a novel isoquinoline comprising two isoquinoline-3-carboxylic acids and testing for anti-tumor activity, demonstrating its potential as a lead in anti-tumor drug design (Gao et al., 2015).

Safety and Hazards

“Methyl isoquinoline-6-carboxylate” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Quinoline and isoquinoline alkaloids, which include “Methyl isoquinoline-6-carboxylate”, have shown potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents . This suggests potential future directions in the development of new drugs and agrochemicals .

Wirkmechanismus

Mode of Action

It is hypothesized that it may interact with its targets in a manner similar to other isoquinoline compounds, which often bind to their targets and induce changes in their function .

Biochemical Pathways

Isoquinoline compounds, including Methyl isoquinoline-6-carboxylate, are known to be involved in various biochemical pathways .

Result of Action

It is hypothesized that, like other isoquinoline compounds, it may have a range of effects depending on the specific targets and pathways it interacts with .

Action Environment

The action, efficacy, and stability of Methyl isoquinoline-6-carboxylate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present.

Eigenschaften

IUPAC Name |

methyl isoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPWZEOLHRROQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264490 | |

| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoquinoline-6-carboxylate | |

CAS RN |

173089-82-2 | |

| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl isoquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

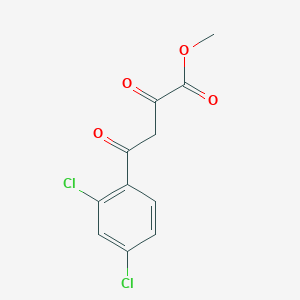

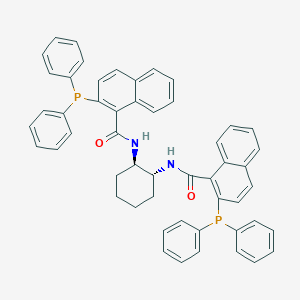

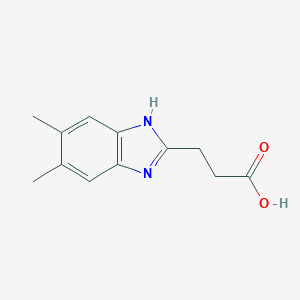

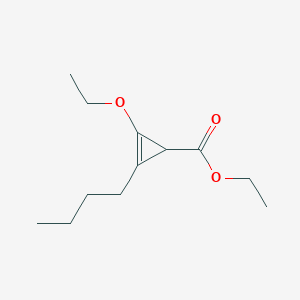

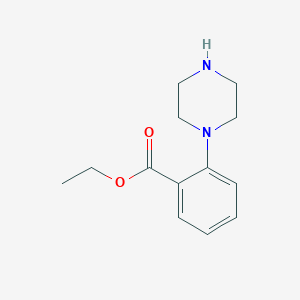

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)